molecular formula C17H23NO3S2 B2697233 8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351649-60-9

8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No. B2697233
CAS RN: 1351649-60-9
M. Wt: 353.5
InChI Key: DVTHVNNFMIULAU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a tetrahydronaphthalene group, a sulfonyl group, an oxa (oxygen-containing) ring, a thia (sulfur-containing) ring, and a spirocyclic structure .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydronaphthalene core, followed by the introduction of the sulfonyl group, and then the construction of the oxa and thia rings. The spirocyclic structure would likely be formed in the last step of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The tetrahydronaphthalene group would provide a rigid, three-dimensional structure, while the oxa and thia rings would introduce heteroatoms (oxygen and sulfur) into the structure. The sulfonyl group would likely be attached to the tetrahydronaphthalene group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The sulfonyl group is typically quite reactive and could undergo a variety of reactions. The oxa and thia rings might also be reactive, depending on their specific substitution patterns .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis Methods

The synthesis of related spirocyclic compounds, such as 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents, showcasing their potential for the production of important biologically active compounds (Ogurtsov & Rakitin, 2020). Similarly, sulfur-containing spiro compounds have been prepared through condensation reactions, further expanding the chemical diversity and potential applications of these molecules (Reddy et al., 1993).

Antimicrobial Agents

New tetrahydronaphthalene-sulfonamide derivatives have been synthesized, showing potent antimicrobial activities against a range of bacterial strains and Candida Albicans. These findings suggest the utility of these compounds in developing new antimicrobial agents (Mohamed et al., 2021).

Drug Discovery Applications

Modular Drug Discovery

Spirocycles, such as thia/oxa-azaspiro[3.4]octanes, have been synthesized for use as novel, multifunctional modules in drug discovery, highlighting their versatility and potential in creating diverse therapeutic agents (Li et al., 2013).

Cascade Reactions in Synthesis

Alkynylaziridines have been efficiently converted into various compounds, including 1-azaspiro[4.5]decane derivatives, via silver(I) or gold(I)-catalyzed reactions. These methodologies illustrate the chemical reactivity of spirocyclic frameworks in synthesizing complex structures (Kern et al., 2012).

Future Directions

The study and development of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic biology .

properties

IUPAC Name

8-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S2/c19-23(20,16-6-5-14-3-1-2-4-15(14)13-16)18-9-7-17(8-10-18)21-11-12-22-17/h5-6,13H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTHVNNFMIULAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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